Edb7R887G3
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Overview
Description
Edb7R887G3, also known as WAY-214156, is a chemical compound with the molecular formula C19H10N2O3. It is a derivative of benzonaphthopyran and is characterized by its unique structure, which includes two hydroxyl groups and two cyano groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Edb7R887G3 involves a multi-step process that includes the formation of the benzonaphthopyran core followed by the introduction of hydroxyl and cyano groups. The reaction typically starts with the condensation of appropriate aromatic aldehydes with naphthols under acidic conditions to form the benzonaphthopyran core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process also includes purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Edb7R887G3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The cyano groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Edb7R887G3 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of Edb7R887G3 involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the cyano groups can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that this compound may influence cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Edb7R887G3 is unique due to its specific combination of hydroxyl and cyano groups on the benzonaphthopyran core. Similar compounds include:
WAY-214156: Another name for this compound.
Benzonaphthopyran derivatives: Compounds with similar core structures but different substituents.
Hydroxylated naphthalenes: Compounds with hydroxyl groups on a naphthalene core.
Cyanated aromatics: Compounds with cyano groups on aromatic rings.
These similar compounds may share some chemical properties but differ in their specific applications and biological activities.
Properties
CAS No. |
1007853-40-8 |
---|---|
Molecular Formula |
C19H10N2O3 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2,8-dihydroxy-6H-naphtho[1,2-c]isochromene-4,12-dicarbonitrile |
InChI |
InChI=1S/C19H10N2O3/c20-7-10-5-17-15-2-1-13(22)4-12(15)9-24-19(17)18-11(8-21)3-14(23)6-16(10)18/h1-6,22-23H,9H2 |
InChI Key |
UGZYFAJTTRGNOX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)C3=C(O1)C4=C(C=C(C=C4C(=C3)C#N)O)C#N |
Origin of Product |
United States |
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